molecular formula C12H12N4OS B2615144 6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415465-38-0

6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2615144
CAS No.: 2415465-38-0
M. Wt: 260.32
InChI Key: WDVWSCBBUIZOGZ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been widely used in the synthesis of various heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for “6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide” is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

While specific safety and hazards data for “6-Cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide” is not available, a similar compound, N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine, has been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

6-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-7-5-13-12(18-7)16-11(17)10-4-9(8-2-3-8)14-6-15-10/h4-6,8H,2-3H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVWSCBBUIZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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